molecular formula C8H6N2O4 B14137169 2-Nitro-4,5-dihydroxyphenylacetonitrile CAS No. 117568-28-2

2-Nitro-4,5-dihydroxyphenylacetonitrile

Cat. No.: B14137169
CAS No.: 117568-28-2
M. Wt: 194.14 g/mol
InChI Key: UBLFQBDSTJATJY-UHFFFAOYSA-N
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Description

2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile is an organic compound characterized by the presence of both hydroxyl and nitro functional groups on a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile typically involves the nitration of a suitable precursor, followed by the introduction of the acetonitrile group. One common method involves the nitration of 4,5-dihydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid to yield 4,5-dihydroxy-2-nitrobenzaldehyde. This intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions to form 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4,5-dihydroxy-2-nitrobenzenequinone.

    Reduction: Formation of 2-(4,5-dihydroxy-2-aminophenyl)acetonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.

    2-(4-nitrophenyl)acetonitrile: Lacks the hydroxyl groups present in 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile.

    4,5-dihydroxy-2-nitrobenzaldehyde: Precursor in the synthesis of 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile.

Uniqueness

2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

117568-28-2

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H6N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1H2

InChI Key

UBLFQBDSTJATJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CC#N

Origin of Product

United States

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